molecular formula C19H23NO3 B495925 N,N-diethyl-4-(2-phenoxyethoxy)benzamide

N,N-diethyl-4-(2-phenoxyethoxy)benzamide

Cat. No.: B495925
M. Wt: 313.4g/mol
InChI Key: QFMFRUXJSZWSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy substituent at the 4-position of the benzamide core and N,N-diethyl groups on the amide nitrogen.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4g/mol

IUPAC Name

N,N-diethyl-4-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C19H23NO3/c1-3-20(4-2)19(21)16-10-12-18(13-11-16)23-15-14-22-17-8-6-5-7-9-17/h5-13H,3-4,14-15H2,1-2H3

InChI Key

QFMFRUXJSZWSLZ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity and Target Selectivity

Opioid Receptor Agonists
  • ADL5859/ADL5747 : Act as μ-opioid agonists with biased signaling (analgesia without hyperlocomotion or receptor internalization). Their spirochromene-piperidine substituents confer peripheral Nav1.8 neuron selectivity .
  • SNC80 : A δ-opioid agonist with a dimethylpiperazine substituent; induces receptor internalization and widespread tolerance due to receptor downregulation .
  • ARM390 (N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide) : A low-internalizing δ-agonist that causes tolerance via uncoupling from Ca2+ channels in dorsal root ganglia .
Enzyme Inhibitors
  • Compound 23: Inhibits LMPTP, reversing high-fat diet-induced diabetes in mice. The quinolinyl-piperidine substituent enhances liver specificity .
  • HPAPB (N-hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide): An HDAC inhibitor with lower toxicity (LD50 = 1.29 g/kg) compared to SAHA (LD50 = 0.77 g/kg) .

Structural Influence: The phenoxyethoxy group’s hydrophilicity might reduce metabolic stability compared to the lipophilic quinolinyl group in Compound 23, impacting bioavailability .

Pharmacokinetics and Metabolic Stability

Compound Key Pharmacokinetic Property Reference
HPAPB t₁/₂ = 0.592 h, AUC = 40.942 µg·h/mL
ADL5859/ADL5747 No receptor internalization; peripheral action
Diarylmethylpiperazines (e.g., 56) Improved metabolic stability vs. SNC80

Metabolic Insights: Ether linkages (e.g., phenoxyethoxy) may enhance solubility but increase susceptibility to oxidative metabolism compared to halogenated or aromatic substituents .

Structure-Activity Relationship (SAR) Trends

  • Phenoxyethoxy vs. Heterocycles: Flexible ether groups improve water solubility but may reduce receptor affinity compared to planar heterocycles (e.g., isoxazole in 36b) .
  • N,N-Diethyl Substitution : Consistently used across analogues to balance lipophilicity and amide stability .
  • Biased Signaling : Bulky substituents (e.g., spirochromene in ADL5859) favor peripheral action and reduced central side effects .

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